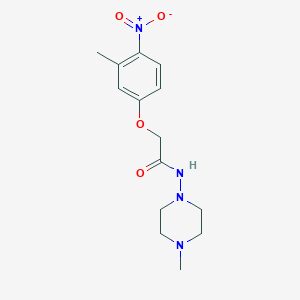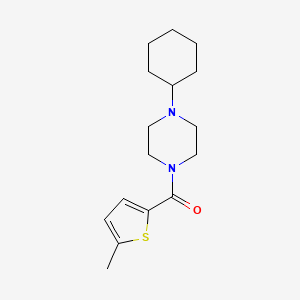![molecular formula C12H10F3N3OS2 B3595931 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B3595931.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
概要
説明
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a highly specialized compound with unique structural properties that render it useful in a variety of scientific and industrial applications. Its complex molecular structure is characterized by a trifluoromethyl group attached to a thiadiazole ring, which is fused with a tetrahydrobenzothiophene carboxamide moiety. This synthesis has provided researchers with a versatile compound that can engage in multiple types of chemical reactions and exhibits significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves several key steps. One common method starts with the formation of the 1,3,4-thiadiazole ring, a process that often employs thiourea and trifluoroacetic anhydride under controlled conditions. The tetrahydrobenzothiophene carboxamide portion can be synthesized through a series of steps beginning with the cyclization of appropriate precursors under acid catalysis. The final step involves coupling these two moieties through a nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost efficiency. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters and increased safety. Solvent recovery systems and the use of catalysts to speed up the reaction can also be employed to enhance productivity while minimizing waste.
化学反応の分析
Types of Reactions
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is known to undergo several types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific groups within the molecule.
Reduction: : Lithium aluminum hydride or sodium borohydride are often employed for reduction reactions, typically targeting the carbonyl group of the carboxamide moiety.
Substitution: : Nucleophilic substitution reactions can occur under basic conditions, often facilitated by the presence of a leaving group such as a halide.
Major Products
The major products formed depend on the type of reaction. Oxidation may yield sulfoxides or sulfones, reduction can lead to the formation of alcohols, and substitution reactions typically result in the replacement of the trifluoromethyl group with various nucleophiles.
科学的研究の応用
Chemistry
In chemistry, this compound is often used as a precursor or an intermediate in the synthesis of more complex molecules. Its unique reactive sites make it invaluable in organic synthesis.
Biology
In biology, N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has shown promise in biochemical assays as a tool for probing enzyme mechanisms and for the development of novel bioconjugates.
Medicine
Medically, it holds potential as a lead compound in the development of new pharmacological agents, particularly due to its interaction with specific biological pathways and targets.
Industry
Industrially, it can be employed in the development of specialty chemicals and materials that require specific functional groups for desired properties.
作用機序
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its unique structure allows it to bind selectively to these targets, modulating their activity through inhibition or activation of biochemical pathways.
類似化合物との比較
Unique Features
Compared to other similar compounds, N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide stands out due to its trifluoromethyl group, which can enhance its metabolic stability and binding affinity. The tetrahydrobenzothiophene ring adds to its rigidity and specificity in binding interactions.
List of Similar Compounds
N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
N-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
This compound is quite the standout in a sea of chemical complexity, holding its own with a signature blend of stability and reactivity, offering endless avenues for exploration. So, what's your angle on this compound?
特性
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS2/c13-12(14,15)10-17-18-11(21-10)16-9(19)8-5-6-3-1-2-4-7(6)20-8/h5H,1-4H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTIHCSNVONWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=NN=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3595851.png)
![N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B3595865.png)
![methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate](/img/structure/B3595867.png)
![1,3-BENZODIOXOL-5-YL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3595872.png)
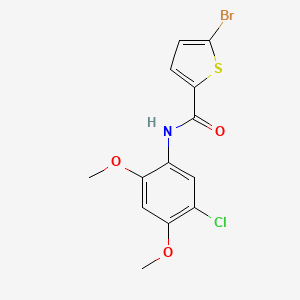
![diethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}isophthalate](/img/structure/B3595897.png)
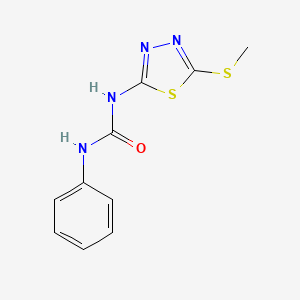
![4-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3595913.png)
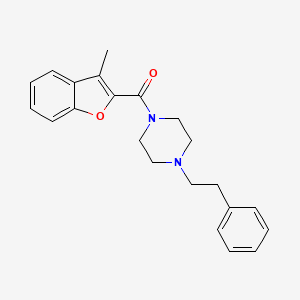
![N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B3595939.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B3595944.png)
![methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3595949.png)
